molecular formula C25H30N6O2 B8180474 2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole

2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole

Cat. No.: B8180474
M. Wt: 446.5 g/mol
InChI Key: QHCGPJPIPKDWAT-UHFFFAOYSA-N
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Description

CPL304110 is a potent and selective small molecule inhibitor of fibroblast growth factor receptors 1, 2, and 3. These receptors are part of the receptor tyrosine kinase family and play a crucial role in cell proliferation, migration, angiogenesis, and survival. Dysregulation of fibroblast growth factor receptor signaling pathways can lead to various types of cancer, including bladder, gastric, endometrial, and lung cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CPL304110 involves multiple steps, including a Claisen condensation reaction. This reaction was optimized by switching the solvent from ethanol to tetrahydrofuran, which significantly reduced the reaction time from 20 hours to 10 minutes . The compound is prepared as a 10 millimolar stock solution in dimethyl sulfoxide for in vitro studies and diluted in the relevant assay media .

Industrial Production Methods: CPL304110 is produced industrially by Celon Pharma S.A. The production process involves the synthesis of the compound under controlled conditions to ensure high purity and potency. The compound is then formulated for oral administration .

Scientific Research Applications

CPL304110 has significant applications in scientific research, particularly in the field of oncology. It is used as a potential drug for cancers with fibroblast growth factor receptor aberrations. The compound has shown efficacy in both fibroblast growth factor receptor-dependent cell lines and patient-derived tumor xenograft models . It is also being evaluated in clinical trials for its safety, tolerability, and efficacy in patients with advanced solid malignancies .

Mechanism of Action

CPL304110 exerts its effects by binding to and inhibiting fibroblast growth factor receptors 1, 2, and 3. This inhibition prevents the activation of downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival. The compound’s selectivity for fibroblast growth factor receptors 1, 2, and 3 makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-30-8-10-31(11-9-30)19-6-7-22-23(15-19)27-25(26-22)24-14-18(28-29-24)5-4-17-12-20(32-2)16-21(13-17)33-3/h6-7,12-16H,4-5,8-11H2,1-3H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCGPJPIPKDWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=NNC(=C4)CCC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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